Physicochemical Profile vs. Tryptamine
The target compound possesses a molecular weight of 189.21 g/mol and a calculated XLogP3 of 0, indicating a higher molecular weight and significantly lower lipophilicity compared to the simpler indole analog, tryptamine [1][2]. This difference arises from the presence of both the 2-oxo group and the additional nitrogen in the 3-aminoethylimino side chain, which increases polarity and potential for hydrogen bonding .
| Evidence Dimension | Molecular Weight / Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | MW: 189.21 g/mol; XLogP3: 0 |
| Comparator Or Baseline | Tryptamine (CAS 61-54-1): MW: 160.22 g/mol; LogP: 1.55 |
| Quantified Difference | MW: +18% increase; XLogP3: -1.55 units (more hydrophilic) |
| Conditions | Calculated physicochemical properties from authoritative databases |
Why This Matters
This shift in physicochemical properties can directly influence compound solubility, membrane permeability, and off-target binding profiles, making it a more suitable starting point for lead optimization in aqueous biological environments.
- [1] Angene Chemical. CAS 150441-66-0 | 2H-Indol-2-one, 3-[(2-aminoethyl)imino]-1,3-dihydro-. Product Data Sheet. Accessed April 22, 2026. View Source
- [2] SIELC Technologies. Tryptamine (CAS 61-54-1). Product Data Sheet. Accessed April 22, 2026. View Source
